Demecarium bromide Demecarium bromide Demecarium bromide is the methobromide salt of the N,N'-bis[3-(dimethylamino)phenyl carbamate] derivative of 2,13-diazatetradecane. It is an inhibitor of acetylcholinesterase and pseudocholinesterase, with a long duration of action. It is used in the treatment of chronic open-angle glaucoma: in the eye, it causes constriction of the iris sphincter muscle and the ciliary muscle, facilitating the outflow of the aqueous humor and so reducing intraocular pressure. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor and an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It is a quaternary ammonium salt, a bromide salt and a carbamate ester. It contains a demarcarium.
Demecarium Bromide is the bromide salt form of demecarium, a quaternary ammonium compound and a long-acting cholinesterase inhibitor with parasympathomimetic activity. When used topically, demecarium inactivates both pseudocholinesterase and acetylcholinesterase, thereby preventing acetylcholine breakdown and increasing acetylcholine activity. This causes contraction of the iris sphincter muscle (producing miosis) and the ciliary muscle (affecting the accommodation reflex). In so doing, this agent increases the outflow of the aqueous humor, thereby reducing intraocular pressure.
See also: Demecarium (has active moiety).
Brand Name: Vulcanchem
CAS No.: 56-94-0
VCID: VC20816727
InChI: InChI=1S/C32H52N4O4.BrH/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8;/h17-22,25-26H,9-16,23-24H2,1-8H3;1H/q+2;/p-1
SMILES: CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-].[Br-]
Molecular Formula: C32H52BrN4O4+
Molecular Weight: 636.7 g/mol

Demecarium bromide

CAS No.: 56-94-0

Cat. No.: VC20816727

Molecular Formula: C32H52BrN4O4+

Molecular Weight: 636.7 g/mol

* For research use only. Not for human or veterinary use.

Demecarium bromide - 56-94-0

Specification

CAS No. 56-94-0
Molecular Formula C32H52BrN4O4+
Molecular Weight 636.7 g/mol
IUPAC Name trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium;bromide
Standard InChI InChI=1S/C32H52N4O4.BrH/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8;/h17-22,25-26H,9-16,23-24H2,1-8H3;1H/q+2;/p-1
Standard InChI Key WMPGXFWTTMMVIA-UHFFFAOYSA-M
SMILES CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-].[Br-]
Canonical SMILES CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-]
Appearance Ssolid powder
Colorform WHITE POWDER
SLIGHTLY YELLOW, CRYSTALLINE POWDER
Melting Point 164-170

Introduction

Chemical Structure and Properties

Demecarium bromide is the bromide salt form of demecarium, with the chemical formula C32H52Br2N4O4 and a molecular weight of 716.6 g/mol . It is structurally described as the methobromide salt of the N,N'-bis[3-(dimethylamino)phenyl carbamate] derivative of 2,13-diazatetradecane . The compound is classified as a quaternary ammonium salt, a bromide salt, and a carbamate ester .

Physical and Chemical Characteristics

The following table summarizes the key physical and chemical properties of demecarium bromide:

PropertyValue
Chemical FormulaC32H52Br2N4O4
Molecular Weight716.6 g/mol
CAS Number56-94-0
Solubility160 mg/mL (223.28 mM) in DMSO
IUPAC Nametrimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium;dibromide
Chemical ClassificationQuaternary ammonium salt, bromide salt, carbamate ester

Pharmacological Classification

Demecarium bromide belongs to several pharmacological classes that define its therapeutic applications and mechanism of action :

Primary Classifications

Demecarium bromide is primarily classified as:

  • A parasympathomimetic agent

  • A carbamate inhibitor

  • A cholinesterase inhibitor (specifically inhibiting both acetylcholinesterase and pseudocholinesterase)

  • A glaucoma agent

Mechanism of Action

The therapeutic effects of demecarium bromide stem from its specific interference with cholinergic neurotransmission in the eye .

Cholinesterase Inhibition

Demecarium bromide functions as a potent cholinesterase antagonist with an apparent affinity (Kiapp) of 0.15 μM . When applied topically to the eye, it inactivates both pseudocholinesterase and acetylcholinesterase enzymes, which prevents the breakdown of acetylcholine . This inhibition results in increased acetylcholine activity at cholinergic synapses and neuromuscular junctions.

Physiological Effects

The increased cholinergic activity produces several physiological effects within the eye :

  • Contraction of the iris sphincter muscle, leading to miosis (pupil constriction)

  • Contraction of the ciliary muscle, affecting the accommodation reflex

  • Enhanced outflow of aqueous humor from the anterior chamber

  • Reduction in intraocular pressure (IOP)

These effects make demecarium bromide particularly valuable in treating conditions characterized by elevated intraocular pressure, such as glaucoma .

Clinical Applications

Demecarium bromide has established applications in both human and veterinary medicine, primarily in ophthalmology .

Human Medicine

In human medicine, demecarium bromide is indicated for :

  • Treatment of chronic open-angle glaucoma

  • Management of elevated intraocular pressure

  • Long-term control of glaucoma when shorter-acting agents are ineffective

The drug was first approved for clinical use in 1959 and has reached clinical trial phase IV, demonstrating its established place in glaucoma management .

Veterinary Medicine

In veterinary practice, particularly in canine ophthalmology, demecarium bromide serves several important functions :

  • Treatment of acute glaucoma in dogs

  • Prophylactic management of the unaffected eye in cases of unilateral primary glaucoma

  • Long-term management of inherited glaucoma

One of the key advantages of demecarium bromide in veterinary applications is its extended duration of action, allowing for once or twice daily administration rather than more frequent dosing required by other medications .

Research Findings

Scientific research has provided valuable insights into the efficacy and pharmacodynamics of demecarium bromide in both experimental models and clinical settings .

Studies in Canine Models

Research in beagles with both normotensive eyes and inherited glaucoma has provided important data on the pharmacodynamics of demecarium bromide :

  • In single-dose studies, both 0.125% and 0.25% concentrations of demecarium bromide induced long-term miosis and decreased intraocular pressure

  • The 0.125% concentration decreased IOP for approximately 49 hours

  • The 0.5% concentration decreased IOP for approximately 55 hours

  • The miotic effect (pupil constriction) generally paralleled the decrease in IOP, serving as a visible indicator of drug activity

Comparative Studies

When compared with echothiophate iodide (another cholinesterase inhibitor), demecarium bromide demonstrated comparable efficacy but with potentially longer duration of action depending on concentration :

AgentConcentrationDuration of IOP Reduction
Demecarium Bromide0.125%49 hours
Demecarium Bromide0.5%55 hours
Echothiophate Iodide0.125%25 hours
Echothiophate Iodide0.5%53 hours

These findings highlight the sustained efficacy of demecarium bromide in controlling intraocular pressure, which may offer advantages for compliance and consistent therapeutic effect .

Dosage and Administration

The administration of demecarium bromide is primarily topical, directly to the affected eye(s) .

Veterinary Dosing

In veterinary applications, particularly for canine glaucoma, demecarium bromide is typically administered as follows :

  • Concentration: 0.125% to 0.25% ophthalmic solution

  • Frequency: Once or twice daily, depending on clinical response and severity

  • Duration: Long-term or indefinite therapy may be required for chronic glaucoma management

The extended duration of action (up to 48-55 hours) allows for less frequent administration compared to other anti-glaucoma medications, which may improve owner compliance in veterinary cases .

Side Effects and Precautions

As with all pharmacologically active substances, demecarium bromide can produce adverse effects and requires specific precautions in its use .

Ocular Side Effects

Local effects on the eye may include :

  • Ocular inflammation or irritation

  • Conjunctival hyperemia

  • Potential for corneal edema with long-term use

  • Persistent miosis (which may be undesirable in certain conditions)

These local effects may be managed with concurrent topical corticosteroids in some cases to reduce inflammation .

Systemic Side Effects

Although primarily used topically, systemic absorption may occur, potentially causing :

  • Gastrointestinal distress

  • Cardiac-related symptoms

  • Cholinergic effects such as salivation, lacrimation, or bronchial secretions

These effects warrant particular caution in small breed dogs or when high doses are used .

Precautions and Contraindications

Demecarium bromide should be used with caution in the following circumstances :

  • Concurrent use with other cholinesterase inhibitors

  • Use with succinylcholine (due to potential potentiation)

  • Patients with cardiac conditions

  • Small animals where systemic absorption may have proportionally greater effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator